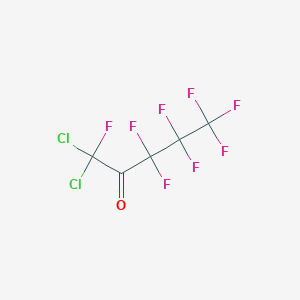![molecular formula C12H13NO3 B14325714 Methyl 4-[(2-methylacryloyl)amino]benzoate CAS No. 108871-76-7](/img/structure/B14325714.png)
Methyl 4-[(2-methylacryloyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-methylacryloyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group and an amide linkage with a 2-methylacryloyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-methylacryloyl)amino]benzoate typically involves the following steps:
Preparation of 4-aminobenzoic acid: This can be achieved through the nitration of methyl benzoate followed by reduction.
Formation of the amide bond: The 4-aminobenzoic acid is then reacted with 2-methylacryloyl chloride in the presence of a base such as triethylamine to form the amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(2-methylacryloyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 4-[(2-methylacryloyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(2-methylacryloyl)amino]benzoate involves its interaction with specific molecular targets. The amide linkage and the ester group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the 2-methylacryloyl group.
Methyl 4-(methoxycarbonyl)benzoate: Similar ester group but different substituents on the benzene ring.
Methyl 4-(acetylamino)benzoate: Similar amide linkage but with an acetyl group instead of a 2-methylacryloyl group.
Uniqueness
Methyl 4-[(2-methylacryloyl)amino]benzoate is unique due to the presence of both the ester and the 2-methylacryloyl amide groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
108871-76-7 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
methyl 4-(2-methylprop-2-enoylamino)benzoate |
InChI |
InChI=1S/C12H13NO3/c1-8(2)11(14)13-10-6-4-9(5-7-10)12(15)16-3/h4-7H,1H2,2-3H3,(H,13,14) |
Clave InChI |
OYWBQYZIJUAKIS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NC1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


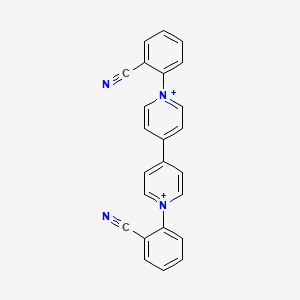
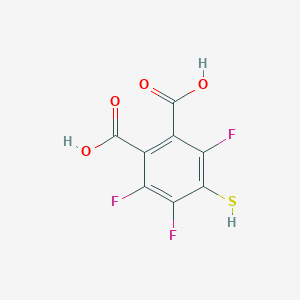
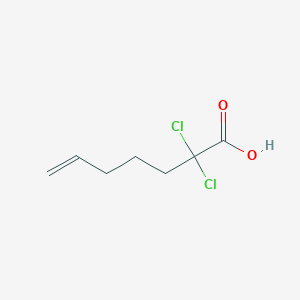
![Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate](/img/structure/B14325661.png)


![2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14325686.png)
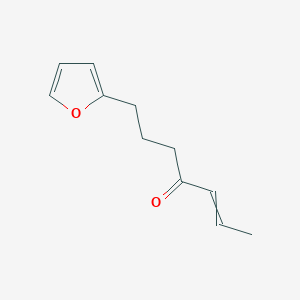
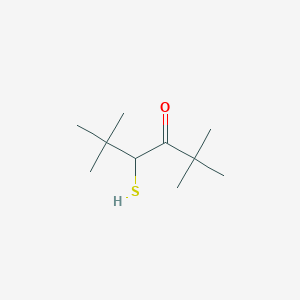
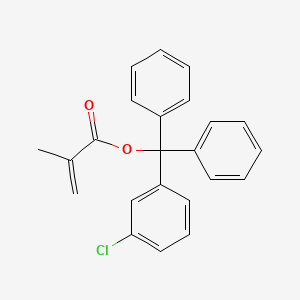
![Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)-](/img/structure/B14325701.png)

